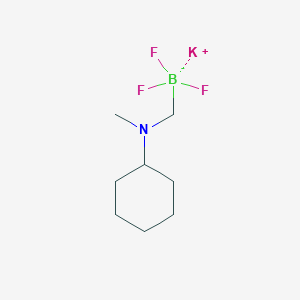

Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate

Description

Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate is a trifluoroborate salt featuring a secondary amine moiety with cyclohexyl and methyl substituents. Such organotrifluoroborates are widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their stability, ease of handling, and compatibility with diverse catalytic systems .

Properties

IUPAC Name |

potassium;[cyclohexyl(methyl)amino]methyl-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BF3N.K/c1-13(7-9(10,11)12)8-5-3-2-4-6-8;/h8H,2-7H2,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHBZKLEZMMMIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CN(C)C1CCCCC1)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BF3KN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015484-23-7 | |

| Record name | Borate(1-), [(cyclohexylmethylamino)methyl]trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015484-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate typically involves the reaction of N-cyclohexyl-N-methyl-aminomethylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:

N-cyclohexyl-N-methyl-aminomethylboronic acid+BF3+KF→Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and alcohols, with reactions typically carried out in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are used under mild conditions.

Major Products

Substitution Reactions: The major products are typically substituted amines or boronic acid derivatives.

Cross-Coupling Reactions: The major products are biaryl compounds or other coupled organic molecules.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate is in palladium-catalyzed cross-coupling reactions. These reactions enable the formation of arylethylamines from aryl halides and trifluoroborate salts.

Case Study: Synthesis of Arylethylamines

A study demonstrated the successful synthesis of various arylethylamines using potassium aminomethyltrifluoroborates as nucleophiles in C(sp3)–C(sp3) cross-coupling reactions. The reaction conditions were optimized to achieve yields ranging from 27% to 96% across more than 60 examples, showcasing the compound's versatility in generating structurally diverse products .

| Substrate | Product | Yield (%) |

|---|---|---|

| Aryl Halide 1 | Product A | 85 |

| Aryl Halide 2 | Product B | 92 |

| Aryl Halide 3 | Product C | 78 |

Suzuki–Miyaura Coupling

This compound has also been utilized in Suzuki–Miyaura coupling reactions, providing an alternative pathway for amine synthesis that avoids toxic reagents. This method allows for the coupling of various aryl and heteroaryl halides with high functional group tolerance .

Reaction Mechanism

The proposed mechanism for reactions involving potassium aminomethyltrifluoroborates includes the formation of a trialkylbenzylammonium species that undergoes oxidative addition to the palladium catalyst. This step is crucial for facilitating subsequent bond formation .

Advantages Over Traditional Methods

This compound offers several advantages compared to traditional methods for amine synthesis:

- Reduced Toxicity : Compared to stannanes, trifluoroborates exhibit lower toxicity and simpler purification processes .

- Higher Yields : The use of these salts often results in cleaner reactions with fewer side products, leading to higher overall yields .

- Broad Substrate Scope : The compound demonstrates compatibility with a wide range of substrates, making it suitable for diverse synthetic applications .

Mechanism of Action

The mechanism by which Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate exerts its effects involves the formation of reactive intermediates during chemical reactions. In cross-coupling reactions, the compound acts as a source of boron, which undergoes transmetalation with palladium to form a new carbon-boron bond. This intermediate then participates in further reactions to form the desired product.

Comparison with Similar Compounds

Structural and Functional Analogues

Potassium Boc-Protected Aminomethyltrifluoroborates

- Structure : Features a tert-butoxycarbonyl (Boc) group instead of N-cyclohexyl-N-methylamine.

- Reactivity : The Boc group improves stability during storage and reaction conditions but requires deprotection post-coupling. Demonstrated efficacy in Suzuki-Miyaura reactions with aryl chlorides .

- Solubility : Higher solubility in polar solvents (e.g., THF, MeOH) compared to purely aliphatic trifluoroborates due to the polar carbamate group .

Potassium Cyclohexyltrifluoroborate

- Structure: Lacks the aminomethyl group, containing only a cyclohexyl substituent.

- Applications: Primarily used in aryl-alkyl cross-couplings. Limited steric hindrance compared to the target compound, enabling faster transmetallation but lower selectivity .

- Synthesis : Prepared via direct boronation of cyclohexyl Grignard reagents, contrasting with the SN2/amine alkylation route for the target compound .

Potassium 3-(N-Cyclohexylmethylamino)prop-1-en-2-yltrifluoroborate

- Structure : Contains a vinyl group adjacent to the N-cyclohexylmethylamine moiety.

- Reactivity : The alkene enables conjugate addition or cycloaddition pathways, diversifying its utility beyond standard cross-couplings.

- Molecular Weight : 259.16 g/mol (vs. ~275–300 g/mol estimated for the target compound) .

Performance in Cross-Coupling Reactions

*Estimated based on analogous systems.

Solubility and Stability Profiles

- Target Compound : Predicted low solubility in acetone or acetonitrile due to the hydrophobic cyclohexyl group, necessitating Soxhlet extraction for purification (similar to alkoxymethyltrifluoroborates) .

- Aryltrifluoroborates (e.g., Potassium 3-(4-Morpholinylcarbonyl)phenyltrifluoroborate) : Enhanced solubility in polar aprotic solvents (e.g., DMF) due to aromatic and carbonyl groups .

Biological Activity

Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate (K-CTF) is a boron-containing compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry and organic synthesis. This article delves into the biological activity of K-CTF, highlighting its synthetic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

K-CTF has the molecular formula CHBFN, characterized by a trifluoroborate group attached to an aminomethyl moiety. Its structural representation can be summarized as follows:

- Molecular Formula : CHBFN

- SMILES : B-(F)(F)F

- InChI : InChI=1S/C8H16BF3N/c1-13(7-9(10,11)12)8-5-3-2-4-6-8/h8H

Synthetic Applications

K-CTF is primarily utilized in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling. This process allows for the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules. The trifluoroborate group enhances the stability and reactivity of the compound in various conditions, promoting high yields in synthetic pathways.

Table 1: Summary of Cross-Coupling Reactions Involving K-CTF

| Entry | Electrophile | Nucleophile | Yield (%) |

|---|---|---|---|

| 1 | 4-Chloroanisole | K-CTF | 90 |

| 2 | 3-Chloropyridine | K-CTF | 63 |

| 3 | Benzyl Chloride | K-CTF | 87 |

| 4 | Aryl Bromides | K-CTF | 95 |

The above table illustrates the effectiveness of K-CTF in various cross-coupling reactions, showcasing its versatility as a nucleophilic partner.

Biological Activity and Mechanisms

The biological activity of K-CTF is linked to its ability to participate in nucleophilic substitutions and cross-coupling reactions. Studies have indicated that compounds derived from K-CTF exhibit significant pharmacological properties, including antimicrobial and anticancer activities.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of derivatives synthesized from K-CTF against Gram-negative bacteria. The results demonstrated that certain derivatives exhibited inhibition against fluoroquinolone-resistant strains, suggesting potential applications in treating resistant infections.

The proposed mechanism involves the formation of reactive intermediates during the cross-coupling process, which can interact with biological targets such as enzymes or receptors. The trifluoroborate moiety is believed to enhance the electrophilicity of the resulting compounds, facilitating their interaction with biological macromolecules.

Q & A

Q. What are the established synthetic routes for Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate, and what challenges arise during its preparation?

The synthesis typically involves nucleophilic substitution of potassium bromomethyltrifluoroborate with secondary amines (e.g., N-cyclohexyl-N-methylamine) in a THF/t-BuOH solvent system. Key challenges include low reactivity of chloromethyltrifluoroborate precursors and the need for elevated temperatures (80–100°C) to drive the reaction . Purification is complicated by the compound’s low solubility in organic solvents; continuous Soxhlet extraction is recommended to isolate the product in high yields (≥85%) .

Table 1: Synthetic Optimization Parameters

| Precursor | Solvent System | Temperature | Yield (%) |

|---|---|---|---|

| Chloromethyl | THF/t-BuOH | 100°C | <20 |

| Bromomethyl | THF/t-BuOH | 80°C | 65–75 |

| Bromomethyl* | THF/t-BuOH + Soxhlet | 80°C | 85–90 |

| *With Soxhlet extraction . |

Q. How can researchers validate the structural integrity of this compound?

Due to its potential existence as an internal salt, NMR data alone may be insufficient. Combine multinuclear NMR (¹H, ¹³C, ¹¹B, ¹⁹F) with X-ray crystallography for unambiguous confirmation. For example, ¹¹B NMR typically shows a quartet near δ −2.1 ppm (J = 37.5 Hz), while ¹⁹F NMR exhibits a singlet around δ −131 ppm . Cross-validate with HRMS to confirm the molecular ion ([M−K]⁻) .

Q. What cross-coupling reactions is this compound suited for, and what catalytic systems are effective?

The trifluoroborate group enables Suzuki-Miyaura couplings with aryl chlorides. Use Pd catalysts such as Pd(OAc)₂ with SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) in toluene/water (3:1) at 80°C. Yields exceed 70% for electron-deficient aryl chlorides but drop to ~50% for sterically hindered substrates .

Advanced Research Questions

Q. How do solvent polarity and temperature gradients influence the stability of this compound during storage?

The compound is hygroscopic and degrades in protic solvents (e.g., MeOH, H₂O). Store under inert gas (N₂/Ar) in anhydrous THF or DCM at −20°C. Thermal stability tests (TGA/DSC) show decomposition onset at 150°C, making it unsuitable for high-temperature reactions .

Q. What strategies resolve contradictions in NMR spectral data caused by dynamic equilibria or internal salt formation?

Internal salt formation (e.g., [R₂NH⁺−BF₃⁻]) can obscure NMR signals. Use low-temperature (e.g., −40°C) ¹H NMR to slow equilibria. Compare experimental data with computational models (DFT calculations for expected chemical shifts) . For example, Molander et al. demonstrated that dynamic ¹⁹F NMR splitting at −40°C clarifies structural ambiguities .

Q. What mechanistic insights explain the reduced reactivity of this trifluoroborate in Heck couplings compared to Suzuki reactions?

The bulky N-cyclohexyl-N-methyl group hinders oxidative addition with Pd⁰ catalysts in Heck reactions. Kinetic studies (Eyring plots) reveal a higher activation barrier (ΔG‡ = 28 kcal/mol) compared to less hindered analogs (ΔG‡ = 22 kcal/mol). Switch to Pd nanoparticles (e.g., Pd/C) to improve turnover .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for cross-coupling reactions?

Variability often stems from substrate electronic effects or trace moisture. For example, electron-rich aryl chlorides show lower yields due to slower transmetallation. Implement rigorous drying protocols (e.g., molecular sieves in solvent) and quantify residual water via Karl Fischer titration. A case study demonstrated yield improvements from 45% to 68% after reducing H₂O content from 500 ppm to <50 ppm .

Methodological Recommendations

Q. What analytical techniques are critical for monitoring reaction progress and byproduct formation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.